[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a methoxyphenyl group, and a pyrrolidine moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their coupling with the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Scientific Research Applications
[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application, but generally, it modulates the activity of its targets, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
When compared to similar compounds, [4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone stands out due to its unique combination of structural features. Similar compounds may include those with piperidine or pyrrolidine rings but lacking the specific methoxyphenyl group or hydroxymethyl substitution. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-28-22-15-17(23(27)25-12-4-7-19(25)16-26)8-9-21(22)29-20-10-13-24(14-11-20)18-5-2-3-6-18/h8-9,15,18-20,26H,2-7,10-14,16H2,1H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZAOFRFGHMYMA-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCCC2CO)OC3CCN(CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC[C@H]2CO)OC3CCN(CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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